molecular formula C20H21ClN4O3 B4045502 N-allyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline

N-allyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No.: B4045502
M. Wt: 400.9 g/mol
InChI Key: XWGIOVJLHAEWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.1302182 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Allylation of Acidic Anilines

  • Research by Moreno‐Mañas, Morral, and Pleixats (1998) explored the palladium-catalyzed allylation of acidic anilines like nitroanilines, using allyl carbonates as allylating reagents. This process was found efficient for highly acidic and nonnucleophilic anilines, contributing to the development of complex organic compounds (Moreno‐Mañas, Morral, & Pleixats, 1998).

Reaction of Nitroarenes and Carbon Monoxide Catalyzed by Ru(CO)3

  • A study by Ragaini et al. (2001) showed that the reaction between unfunctionalized conjugated dienes and nitroarenes under CO pressure, catalyzed by Ru(CO)3, led to the formation of compounds including allylic amines. This demonstrates the use of such reactions in synthesizing complex molecules, including those containing a piperazine unit (Ragaini et al., 2001).

Syntheses with Nitroxide Allylic Bromides

  • Hideg et al. (1986) utilized the enhanced reactivity of nitroxide allylic bromides for preparing spin-labelled analogues of biologically active compounds. This approach shows the potential for creating modified versions of bioactive molecules, incorporating elements like a piperazine ring (Hideg et al., 1986).

Antihypertensive Effects of NKY-722

  • Osumi et al. (1988) investigated the antihypertensive effects of NKY-722, a compound including a piperazine unit, in rats. This study contributes to the understanding of how such compounds can be utilized in medical contexts, particularly in cardiovascular diseases (Osumi et al., 1988).

Asymmetric Carbon-Carbon Bond Formations

  • Research by Johnson et al. (2002) on the asymmetric carbon-carbon bond formations in conjugate additions provides insights into the synthesis of complex organic structures, which can include piperazine derivatives. This study is significant for the development of enantioselective synthetic methods (Johnson et al., 2002).

Properties

IUPAC Name

(4-chlorophenyl)-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c1-2-9-22-18-14-17(7-8-19(18)25(27)28)23-10-12-24(13-11-23)20(26)15-3-5-16(21)6-4-15/h2-8,14,22H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGIOVJLHAEWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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